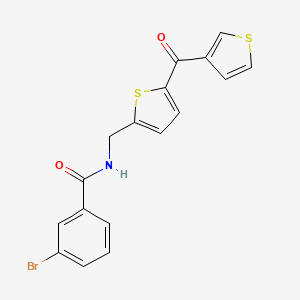
3-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide” is a complex organic compound that contains a thiophene ring. Thiophene is a five-membered heterocyclic compound with the formula C4H4S . Thiophene derivatives, like the one you mentioned, are essential in various fields, including medicinal chemistry and material science . They are known to exhibit a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. Some of the significant synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of “3-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide” would be complex due to the presence of multiple functional groups and a thiophene ring. The thiophene ring is a five-membered heterocyclic compound containing a sulfur atom at the 1 position .Chemical Reactions Analysis
The chemical reactions involving “3-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide” would be complex and depend on the reaction conditions and the reactants involved. Thiophene derivatives are known to participate in various types of reactions, including condensation reactions .Physical And Chemical Properties Analysis
Thiophene, the core structure in “3-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide”, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions
Compounds with structures similar to 3-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide have been explored for their unique reactivity in organic synthesis. For instance, the reaction of brominated benzolactones with thioureas and thioamides under basic conditions can lead to unexpected products through Eschenmoser coupling reactions, illustrating the potential for creating novel organic compounds (Kammel et al., 2015). Furthermore, the synthesis of benzothiophene derivatives by cyclization of thiophenyl-acetals and ketones showcases the versatility of these compounds in generating heterocyclic structures (Pié and Marnett, 1988).
Photochemical Synthesis
Photochemical reactions involving halogenated thiophenes have demonstrated the ability to produce phenyl derivatives, highlighting a method for structural modification that could be applicable in the design of organic materials with specific properties (Antonioletti et al., 1986).
Potential Medicinal Applications
While direct information on the medicinal applications of 3-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide is not detailed, the exploration of similar thiophene derivatives in medicinal chemistry is noteworthy. For example, benzothiophene carboxamide derivatives have been investigated as inhibitors of Plasmodium falciparum, indicating the potential of thiophene derivatives in antimalarial drug development (Banerjee et al., 2011). This suggests a broader interest in the pharmacological potential of such compounds, albeit within the constraints of excluding direct drug use, dosage, and side effects.
Orientations Futures
Thiophene derivatives, like “3-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide”, continue to attract great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . Future research may focus on the synthesis of novel thiophene moieties with wider therapeutic activity and more effective pharmacological activity .
Propriétés
IUPAC Name |
3-bromo-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO2S2/c18-13-3-1-2-11(8-13)17(21)19-9-14-4-5-15(23-14)16(20)12-6-7-22-10-12/h1-8,10H,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVOOEHRYUFKLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

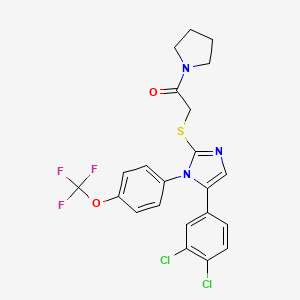

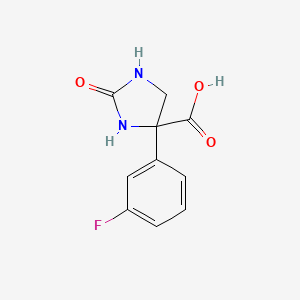
![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2737945.png)
![N-allyl-3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2737947.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2,4-difluorobenzyl)oxalamide](/img/structure/B2737950.png)
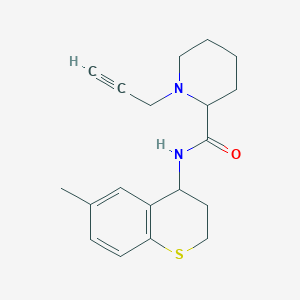
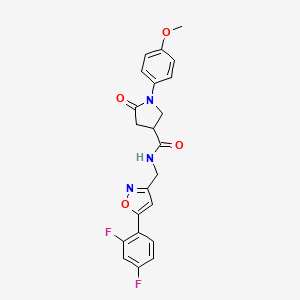
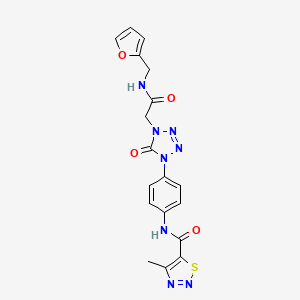
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenoxy)ethan-1-one](/img/structure/B2737954.png)
![Ethyl 2-[2-[2-(2-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2737955.png)
amino}acetamide](/img/structure/B2737956.png)
![1'-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2737957.png)